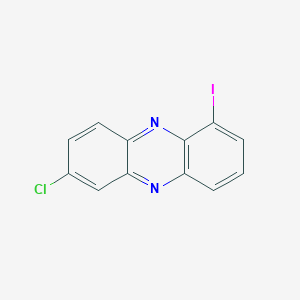

7-Chloro-1-iodophenazine

Description

7-Chloro-1-iodophenazine is a halogenated phenazine derivative featuring chlorine and iodine substituents at the 7th and 1st positions, respectively. Phenazines are heterocyclic aromatic compounds with two fused benzene rings and two nitrogen atoms. Halogenation at specific positions alters electronic properties, solubility, and reactivity, making such compounds valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

7-chloro-1-iodophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClIN2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNFGBVMHMLHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C3C=CC(=CC3=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Chloro-1-iodophenazine can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate halogenated precursors. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as palladium . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Chloro-1-iodophenazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced phenazine derivatives.

Substitution: The halogen atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.

Scientific Research Applications

7-Chloro-1-iodophenazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex phenazine derivatives.

Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.

Medicine: Due to its antitumor activity, this compound is investigated for potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 7-Chloro-1-iodophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which cause oxidative damage to cellular structures. The molecular targets include topoisomerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Research Implications and Limitations

- Data Gaps : Direct spectroscopic or biological data for this compound are absent in the provided evidence; further studies are needed to confirm properties inferred from analogs.

- Contradictions : While highlights thermal stability in benzodithiazines, iodine’s lower bond dissociation energy compared to chlorine may reduce stability in some contexts.

Biological Activity

7-Chloro-1-iodophenazine is a member of the phenazine family, which has garnered attention for its diverse biological activities, including antimicrobial and antitumor properties. This compound's unique structure, characterized by the presence of chlorine and iodine substituents, contributes to its reactivity and biological efficacy. This article synthesizes current research findings on the biological activity of this compound, providing insights into its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C12H8ClI N3

- Molecular Weight : 300.56 g/mol

- CAS Number : 2367002-64-8

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Antitumor Activity

The compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways.

Case Study: In Vitro Antitumor Effects

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 10 µM. The study highlighted the compound's potential as a lead candidate for further development in anticancer therapy .

The electrochemical behavior of this compound has been studied using differential pulse voltammetry, revealing its capacity for electron transfer which is crucial for its biological activity. This property enhances its potential as a redox-active agent in biochemical applications .

The biological effects of this compound are hypothesized to arise from several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to apoptosis in cancer cells.

- Enzyme Inhibition : There is evidence suggesting that it may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.